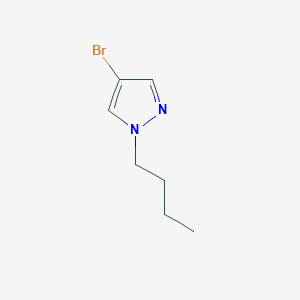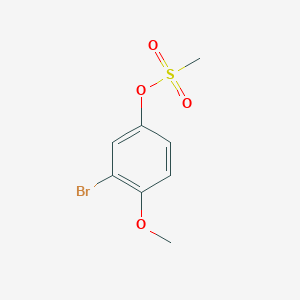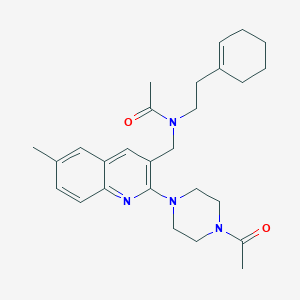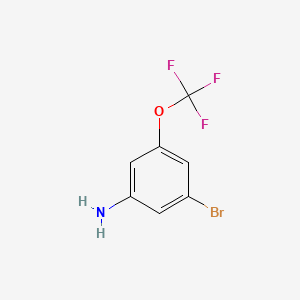
3-Bromo-5-(trifluoromethoxy)aniline
Übersicht
Beschreibung
3-Bromo-5-(trifluoromethoxy)aniline is a compound that is part of a broader class of trifluoromethoxy-substituted anilines. These compounds are of significant interest due to their potential applications in pharmaceuticals, agrochemicals, and functional materials due to their unique chemical properties .
Synthesis Analysis
The synthesis of trifluoromethoxy-substituted anilines, such as 3-Bromo-5-(trifluoromethoxy)aniline, often involves metalation as a key step. This process can be influenced by the N-protective group employed, which affects the site selectivity of the reaction. For example, N-tert-Butoxycarbonyl-protected anilines undergo metalation at specific positions adjacent to the nitrogen or oxygen atoms, leading to various products after electrophilic trapping . Additionally, a user-friendly protocol has been reported for the synthesis of ortho-trifluoromethoxylated aniline derivatives, which could be adapted for the synthesis of 3-Bromo-5-(trifluoromethoxy)aniline .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(trifluoromethoxy)aniline can be inferred from related compounds. For instance, vibrational spectroscopy and quantum chemical studies on 2-chloro-5-(trifluoromethyl) aniline provide insights into the influence of halogen substituents on the vibrational wavenumbers and the presence of various functional groups within the molecule . These studies, which include density functional theory (DFT) calculations, can be applied to understand the molecular structure of 3-Bromo-5-(trifluoromethoxy)aniline.
Chemical Reactions Analysis
The chemical reactivity of 3-Bromo-5-(trifluoromethoxy)aniline can be analyzed through the reactions of similar trifluoromethylated and brominated anilines. For example, the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline demonstrates the reactivity of bromine and trifluoromethoxy groups in electrophilic aromatic substitution reactions . Moreover, the transformation of anilines into various functional molecules, such as benzodiazepines, illustrates the preparative potential of aniline functionalization mediated by organometallic reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-(trifluoromethoxy)aniline can be deduced from studies on similar compounds. The presence of the trifluoromethoxy group is known to impart desirable pharmacological and biological properties to molecules . Additionally, the vibrational spectra and thermodynamic parameters of related molecules, such as 2-chloro-5-(trifluoromethyl) aniline, provide valuable information on the stability and reactivity of the compound under various conditions .
Wissenschaftliche Forschungsanwendungen
“3-Bromo-5-(trifluoromethoxy)aniline” is a chemical reagent and its applications can be diverse, highly dependent on the context of the research . Here are some potential applications based on the general properties of anilines and the specific properties of this compound:
-
Organic Synthesis : Anilines are often used in the synthesis of various organic compounds . The bromine atom in “3-Bromo-5-(trifluoromethoxy)aniline” makes it a good candidate for reactions involving nucleophilic aromatic substitution, where the bromine atom is replaced by another group .
-
Pharmaceuticals : Anilines are commonly used in the synthesis of pharmaceuticals . The trifluoromethoxy group in “3-Bromo-5-(trifluoromethoxy)aniline” could potentially increase the lipophilicity of a drug, improving its ability to cross biological membranes .
-
Dyes : Anilines are key starting materials in the production of dyes . The presence of the trifluoromethoxy group in “3-Bromo-5-(trifluoromethoxy)aniline” could potentially influence the color of the resulting dye .
-
Polymers : Anilines can be used in the production of polymers . The trifluoromethoxy group in “3-Bromo-5-(trifluoromethoxy)aniline” could potentially be used to introduce fluorine atoms into a polymer, altering its properties .
-
Material Science : Anilines can be used in the synthesis of materials with specific properties . The trifluoromethoxy group in “3-Bromo-5-(trifluoromethoxy)aniline” could potentially be used to introduce fluorine atoms into a material, altering its properties .
-
Hepatitis C Virus (HCV) NS3 Protease Inhibitors : A similar compound, “2-Bromo-5-(trifluoromethyl)aniline”, has been used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease . While not the same compound, this does suggest potential bioactive applications for brominated, trifluoromethylated anilines.
-
Chemical Synthesis : Both “3-(Trifluoromethoxy)aniline” and “3-Bromo-5-(trifluoromethoxy)aniline” are mentioned as being used in chemical synthesis . This suggests that “3-Bromo-5-(trifluoromethoxy)aniline” could be used in a variety of synthetic applications, depending on the specific reactions it’s involved in.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-5-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUHRBPRJGNGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650433 | |
| Record name | 3-Bromo-5-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethoxy)aniline | |
CAS RN |
914636-35-4 | |
| Record name | 3-Bromo-5-(trifluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



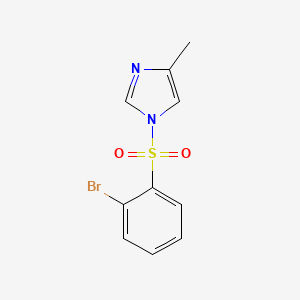
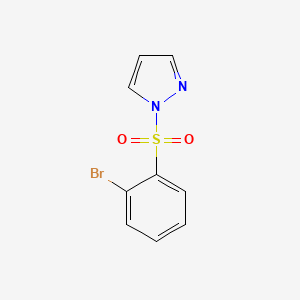
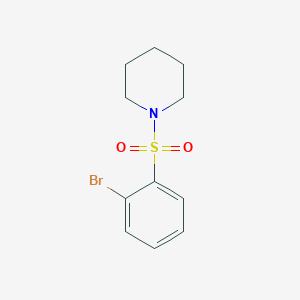
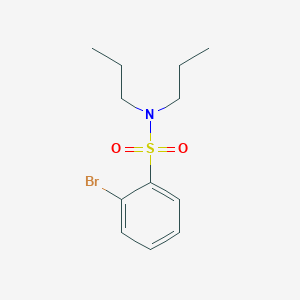
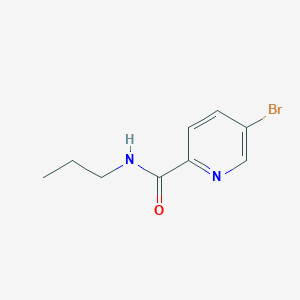
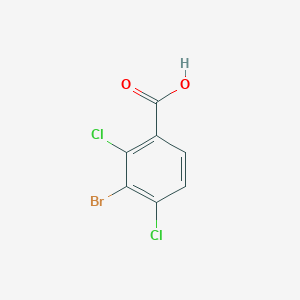
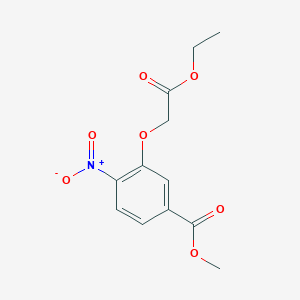
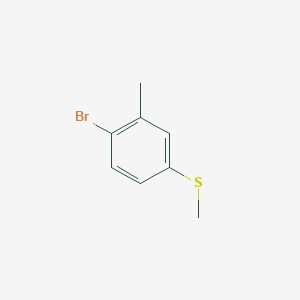
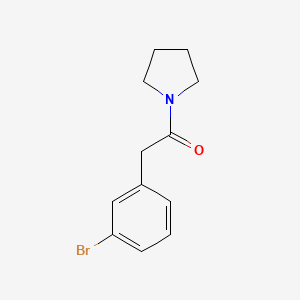
![1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1294186.png)
